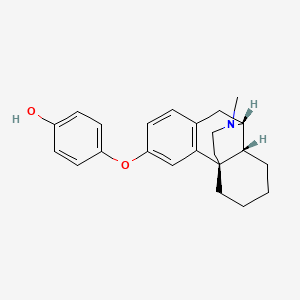
3-(4-Hydroxy)phenoxy-N-methylmorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the phenolic group: This step usually involves the use of phenol derivatives and coupling reactions to attach the phenolic group to the tetracyclic core.
Final modifications: These include methylation and other functional group modifications to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Pharmacological Properties
3-(4-Hydroxy)phenoxy-N-methylmorphinan exhibits properties similar to traditional opioids, specifically in its analgesic effects. It is derived from morphinan, a class of compounds known for their interaction with opioid receptors. The compound's analgesic activity has been demonstrated in various studies, indicating its potential as a pain management agent without the addiction liability commonly associated with opioids like codeine.
Pain Management
The primary application of this compound is in pain management. Studies have shown that it can provide effective analgesia comparable to established opioids but with a lower risk of addiction. For instance, the ED50 values for this compound were found to be approximately 2.0 mg/kg when administered subcutaneously, indicating significant analgesic potency .
Neurological Applications
Emerging research suggests potential applications in treating neurological conditions due to its neuroprotective properties. The compound's ability to antagonize NMDA receptors may help mitigate excitotoxicity associated with conditions like traumatic brain injury or neurodegenerative diseases .
Analgesic Efficacy in Animal Models
In a study evaluating the analgesic efficacy of this compound, researchers conducted the phenylquinone writhing test on mice. The results indicated that this compound significantly reduced pain responses compared to control groups, showcasing its potential as an effective analgesic agent .
Neuroprotective Effects
Another study focused on the neuroprotective effects of morphinan derivatives, including this compound. It was observed that these compounds could reduce neuronal damage following excitotoxic injury in vitro, suggesting their utility in developing treatments for conditions characterized by excessive glutamate activity .
Data Table: Comparative Analgesic Potency
| Compound | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| This compound | 2.0 | Subcutaneous |
| Codeine | 3.9 | Subcutaneous |
| Morphine | 0.2 | Subcutaneous |
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Levallorphan: A structurally similar compound with known biological activities.
Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.
Uniqueness
3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H27NO2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |
InChI |
InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1 |
Clave InChI |
AYBKLSNGMJWPLR-MDNUFGMLSA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
Sinónimos |
3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















